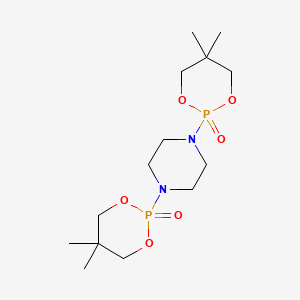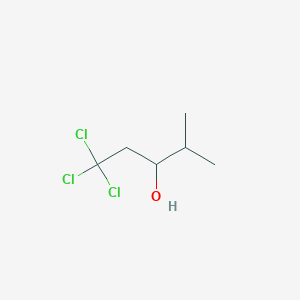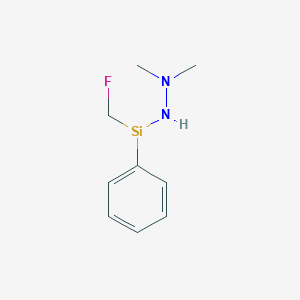![molecular formula C14H14O2S B14467371 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol CAS No. 65962-17-6](/img/structure/B14467371.png)
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is an organic compound that features both phenylsulfanyl and phenoxy groups attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-(phenylsulfanyl)phenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenol and the ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Phenylsulfanyl)phenoxy]acetaldehyde or 2-[4-(Phenylsulfanyl)phenoxy]acetone.
Reduction: Formation of 2-[4-(Phenylthiol)phenoxy]ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various proteins and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: Similar structure but lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)phenol: Contains the phenylsulfanyl group but lacks the ethan-1-ol backbone.
Phenoxyacetic acid: Contains the phenoxy group but has a carboxylic acid functional group instead of the hydroxyl group.
Uniqueness
2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is unique due to the presence of both phenylsulfanyl and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
65962-17-6 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-(4-phenylsulfanylphenoxy)ethanol |
InChI |
InChI=1S/C14H14O2S/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Clé InChI |
WNHMSAIGVMGNHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


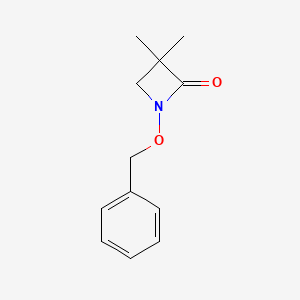
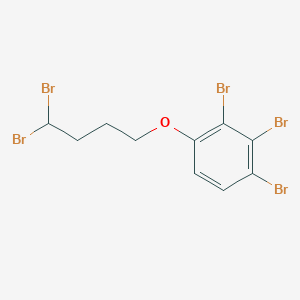
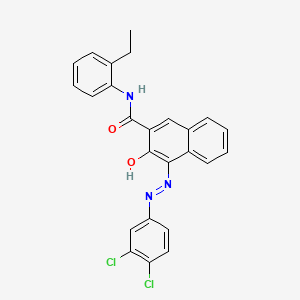
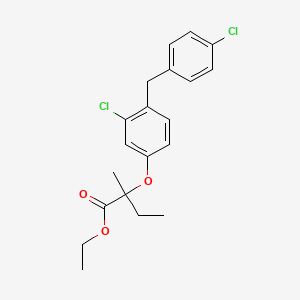
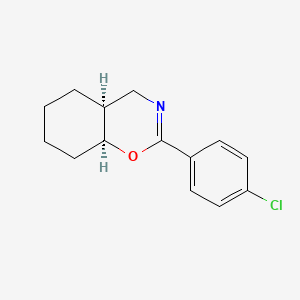
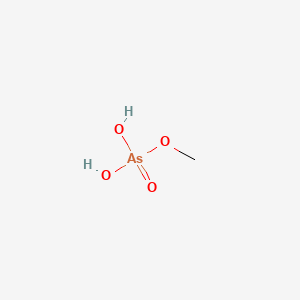

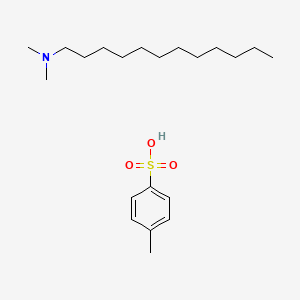
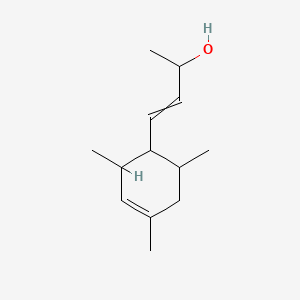
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
